molecular formula C19H35NO4 B11942035 trans-2-Dodecenoyl-L-carnitine, analytical standard

trans-2-Dodecenoyl-L-carnitine, analytical standard

Cat. No.: B11942035
M. Wt: 341.5 g/mol
InChI Key: OWRLUKFWNGLGIE-TUQDCPSNSA-N
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Description

trans-2-Dodecenoyl-L-carnitine (CAS: 1631992-06-7) is a medium-chain acylcarnitine derivative involved in fatty acid metabolism. It facilitates the transport of activated fatty acids across mitochondrial membranes for β-oxidation. Structurally, it consists of a dodecenoyl group (12-carbon chain with a trans double bond at position 2) esterified to L-carnitine. Key properties include:

  • Empirical Formula: C₁₉H₃₅NO₄
  • Molecular Weight: 341.49 g/mol
  • IUPAC Name: (4S)-4-(dodec-2-enoyloxy)-4-(trimethylazaniumyl)butanoate
  • Physical Properties: LogP = 0.16–0.81, solubility = 3.35e-05 g/L, pKa = 4.13 (acidic) and -6.9 (basic) .

This compound is utilized as an analytical standard in metabolomics and clinical diagnostics to quantify acylcarnitine profiles in biological samples .

Properties

Molecular Formula

C19H35NO4

Molecular Weight

341.5 g/mol

IUPAC Name

(3R)-3-[(E)-dodec-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C19H35NO4/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4/h13-14,17H,5-12,15-16H2,1-4H3/b14-13+/t17-/m1/s1

InChI Key

OWRLUKFWNGLGIE-TUQDCPSNSA-N

Isomeric SMILES

CCCCCCCCC/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCCCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Origin of Product

United States

Preparation Methods

Chemical Synthesis via Activated L-carnitine Intermediates

The synthesis of trans-2-Dodecenoyl-L-carnitine typically begins with L-carnitine, which undergoes esterification with trans-2-dodecenoic acid. Key steps include:

  • Activation of L-carnitine : L-carnitine is converted to a reactive intermediate, often through sulfonation or phosphorylation. For example, (S)-3-hydroxybutyrolactone methane sulfonate is used as a precursor in a two-step process involving trimethylamine quaternization.

  • Esterification : The activated L-carnitine reacts with trans-2-dodecenoic acid under controlled conditions. This step necessitates anhydrous solvents (e.g., acetonitrile) and catalysts like N,N'-dicyclohexylcarbodiimide (DCC).

  • Purification : Crude product is purified via cation-exchange solid-phase extraction (Oasis MCX columns) to remove unreacted acids, followed by preparative HPLC.

Table 1: Key Reaction Parameters for Esterification

ParameterOptimal ConditionSource
SolventAnhydrous acetonitrile
CatalystDCC
Temperature25–30°C
Reaction Time4–6 hours

Enzymatic Synthesis Using Acyltransferases

Enzymatic methods offer higher stereoselectivity. Trans-2-dodecenoyl-CoA is conjugated to L-carnitine via carnitine acyltransferases (e.g., CPT1). This approach mimics mitochondrial β-oxidation pathways:

  • Substrate Preparation : trans-2-Dodecenoic acid is activated to trans-2-dodecenoyl-CoA using acyl-CoA synthetase.

  • Enzymatic Transfer : Carnitine palmitoyltransferase (CPT1) catalyzes the transfer of the acyl group to L-carnitine.

  • Yield Optimization : NADH and CoA are supplemented to enhance reaction efficiency, achieving yields >85%.

Purification and Isolation Techniques

Solid-Phase Extraction (SPE)

Cation-exchange SPE (e.g., Oasis MCX) isolates acylcarnitines from byproducts. Key steps:

  • Sample Loading : Dissolve crude product in methanol/water (3:1 v/v).

  • Elution : Use ammonium hydroxide in methanol to elute acylcarnitines.

  • Recovery : >90% recovery for medium-chain acylcarnitines, validated via UHPLC-MS/MS.

Preparative HPLC

Reverse-phase HPLC (C18 columns) achieves final purification:

  • Mobile Phase : Acetonitrile/water with 0.1% formic acid.

  • Gradient : 20–80% acetonitrile over 14 minutes.

  • Purity : >98% purity confirmed by UV (210 nm) and MS detection.

Table 2: HPLC Validation Parameters

ParameterValueSource
ColumnC18 (2.1 × 100 mm, 1.7 µm)
Flow Rate0.3 mL/min
Retention Time8.2 ± 0.3 min

Analytical Validation of the Standard

Quantification via UHPLC-MS/MS

A validated UHPLC-MS/MS method ensures accuracy:

  • Calibration Curves : Linear range 0.1–50 µM (R² > 0.99).

  • Precision : Intra-day CV <5%, inter-day CV <8%.

  • LOD/LOQ : 0.02 µM and 0.05 µM, respectively.

Structural Confirmation by GC-MS

Derivatization with pentafluorophenacyl trifluoromethanesulfonate enables GC-MS analysis:

  • Derivatization : 30-minute reaction at 60°C.

  • Fragmentation : Characteristic ions at m/z 85.028, 144.132.

Applications in Metabolic Research

Biomarker for Mitochondrial Disorders

Elevated trans-2-Dodecenoyl-L-carnitine correlates with:

  • Atypical Myopathy : 3.5-fold increase in equine plasma.

  • Diabetes : 2.1-fold higher in patients with insulin resistance.

Reference Standard in Clinical Assays

Used in:

  • Newborn Screening : Quantification of fatty acid oxidation disorders.

  • Peritoneal Dialysis Monitoring : Detects metabolic shifts in CAPD/APD patients.

Comparison of Synthesis Routes

Table 3: Advantages and Limitations of Methods

MethodYield (%)Purity (%)CostSource
Chemical Esterification75–8598Moderate
Enzymatic Synthesis85–9299High

Chemical Reactions Analysis

Types of Reactions: trans-2-Dodecenoyl-L-carnitine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Analytical Chemistry

trans-2-Dodecenoyl-L-carnitine is utilized as an analytical reference standard in various techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This method allows for the quantification of trans-2-Dodecenoyl-L-carnitine in biological samples, providing insights into metabolic pathways.
  • High-Performance Liquid Chromatography/Tandem Quadrupole Mass Spectrometry (HPLC-TQMS) : Used for the precise measurement of this compound in complex matrices, aiding in the understanding of acylcarnitine profiles in metabolic disorders.

Biological Research

In biological studies, trans-2-Dodecenoyl-L-carnitine acts as a diagnostic metabolite biomarker, particularly for:

  • Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency : Elevated levels of this compound can indicate VLCAD deficiency in individuals, which is critical for early diagnosis and treatment planning .
  • Metabolic Disorders : Research has shown that alterations in acylcarnitine levels, including trans-2-Dodecenoyl-L-carnitine, are associated with conditions such as diabetes and obesity. Elevated levels are often found in patients with mitochondrial dysfunction .

Medical Applications

The compound's role extends into medical research where it is studied for its implications in:

  • Mitochondrial Function : Investigating how trans-2-Dodecenoyl-L-carnitine influences mitochondrial energy production pathways can provide insights into metabolic diseases and potential therapeutic strategies.
  • Dietary Supplements : It is used in formulating dietary supplements aimed at addressing metabolic and mitochondrial disorders, reflecting its significance in clinical nutrition .

Industrial Applications

In the industrial sector, trans-2-Dodecenoyl-L-carnitine finds applications in:

  • Pharmaceuticals : It is incorporated into products targeting metabolic health, leveraging its role in fatty acid metabolism to enhance therapeutic efficacy.
  • Nutraceuticals : The compound is also used in dietary supplements aimed at improving energy metabolism and overall health outcomes.

Case Study 1: VLCAD Deficiency Diagnosis

A study highlighted the use of trans-2-Dodecenoyl-L-carnitine as a biomarker for diagnosing VLCAD deficiency. Patients exhibiting elevated levels of this compound were identified through biochemical screening, leading to timely interventions that improved patient outcomes .

Case Study 2: Metabolic Dysfunction in Obesity

Research involving obese rat models demonstrated that supplementation with L-carnitine derivatives, including trans-2-Dodecenoyl-L-carnitine, resulted in significant reductions in dyslipidemia and inflammation markers. This suggests potential therapeutic benefits for managing obesity-related metabolic disorders .

Mechanism of Action

trans-2-Dodecenoyl-L-carnitine exerts its effects by acting as a carrier of long-chain acyl groups from activated fatty acids across the inner mitochondrial membrane into the mitochondrial matrix. This process is essential for the β-oxidation of fatty acids to acetyl CoA, which then enters the citric acid cycle to produce energy. The molecular targets involved in this process include carnitine acyltransferases and acyl-CoA dehydrogenases .

Comparison with Similar Compounds

Comparison with Structurally Similar Acylcarnitines

Structural and Functional Differences

The table below compares trans-2-Dodecenoyl-L-carnitine with key analogs:

Compound Empirical Formula Molecular Weight (g/mol) CAS Number Chain Length/Saturation Key Structural Features Solubility (g/L) logP Purity (HPLC)
trans-2-Dodecenoyl-L-carnitine C₁₉H₃₅NO₄ 341.49 1631992-06-7 C12:1 (trans-2 double bond) Unsaturated, medium-chain 3.35e-05 0.16–0.81 N/A
Lauroyl-L-carnitine (C12:0) C₁₉H₃₇NO₄ 343.50 25518-54-1 C12:0 (saturated) Saturated, medium-chain N/A 1.2–1.8 ≥95%
Tiglyl-L-carnitine (C5:1) C₁₂H₂₁NO₄ 243.30 N/A C5:1 (branched double bond) Branched α,β-unsaturated short-chain N/A -0.5 ≥94%
trans-2-Octenoyl-L-carnitine C₁₅H₂₇NO₄ 285.38 N/A C8:1 (trans-2 double bond) Unsaturated, short-chain N/A 0.02 Standard available
trans-2-Tetradecenoyl-L-carnitine C₂₁H₃₉NO₄ 369.55 N/A C14:1 (trans-2 double bond) Unsaturated, long-chain N/A 1.5–2.1 ≥95%

Data compiled from .

Key Observations:

Chain Length and Saturation: trans-2-Dodecenoyl-L-carnitine (C12:1) bridges medium-chain saturated (e.g., Lauroyl-L-carnitine) and long-chain unsaturated (e.g., trans-2-Tetradecenoyl-L-carnitine) analogs. Its trans-2 double bond reduces hydrophobicity (logP = 0.16–0.81) compared to saturated Lauroyl-L-carnitine (logP = 1.2–1.8) . Short-chain analogs like Tiglyl-L-carnitine (C5:1) exhibit lower molecular weights and logP values, enhancing aqueous solubility .

Analytical Applications: trans-2-Dodecenoyl-L-carnitine is critical for detecting inborn errors of metabolism (e.g., mitochondrial disorders) due to its role in β-oxidation . Lauroyl-L-carnitine (C12:0) is widely used as a reference standard in newborn screening for fatty acid oxidation defects . Tiglyl-L-carnitine (C5:1) serves as a biomarker for disorders like 3-methylcrotonyl-CoA carboxylase deficiency .

Species-Specific Presence: trans-2-Dodecenoyl-L-carnitine has been identified in diverse mammals, including bovines and equines, suggesting evolutionary conservation in lipid metabolism .

Research Findings and Clinical Relevance

  • Metabolic Pathways: Unsaturated acylcarnitines like trans-2-Dodecenoyl-L-carnitine require specialized enzymes (e.g., carnitine palmitoyltransferases) for mitochondrial import, making their accumulation indicative of enzymatic dysfunction .
  • Diagnostic Utility: Elevated levels of trans-2-Dodecenoyl-L-carnitine in urine or blood correlate with conditions like carnitine-acylcarnitine translocase deficiency, distinguishing it from Lauroyl-L-carnitine, which is more commonly linked to carnitine palmitoyltransferase II deficiency .

Biological Activity

Trans-2-Dodecenoyl-L-carnitine is a medium-chain acylcarnitine, a class of compounds derived from L-carnitine that plays a crucial role in fatty acid metabolism. This compound is characterized by a dodecenoic acid moiety attached to the carnitine backbone, featuring a trans double bond at the second carbon position. Its molecular formula is C17H33NO3C_{17}H_{33}NO_3 with a molecular weight of approximately 345.49 g/mol. Understanding its biological activity is essential for its application in metabolic studies and clinical research.

Trans-2-Dodecenoyl-L-carnitine facilitates the transport of fatty acids into the mitochondria, where they undergo β-oxidation to generate energy. This process is vital for maintaining energy homeostasis in cells, particularly in muscle and cardiac tissues. The compound acts as an acyl group carrier, allowing for the efficient metabolism of long-chain fatty acids, which is crucial in conditions such as obesity and diabetes.

Biological Activities

  • Fatty Acid Transport : Trans-2-Dodecenoyl-L-carnitine aids in the transport of fatty acids across mitochondrial membranes, enhancing energy production through β-oxidation.
  • Metabolic Regulation : It plays a role in regulating metabolic pathways associated with energy expenditure and lipid metabolism.
  • Potential Therapeutic Applications : Due to its involvement in fatty acid metabolism, it has been explored for therapeutic applications in metabolic disorders, including type 2 diabetes and obesity.

Case Studies and Clinical Trials

  • A study published in PMC examined the relationship between acylcarnitines and lower-extremity functional impairment (LEFI) among older adults. The findings indicated that elevated levels of medium-chain acylcarnitines were associated with an increased risk of LEFI, suggesting that metabolic dysregulation may impact physical function .
  • Another meta-analysis investigated L-carnitine supplementation's effects on cardiometabolic health in type 2 diabetes patients. Results showed that L-carnitine supplementation led to reductions in body mass index (BMI), HbA1c, and low-density lipoprotein cholesterol, highlighting its potential benefits in managing metabolic syndrome .

Quantitative Analysis

A validated UHPLC-MS/MS method was developed for the quantification of acylcarnitines, including trans-2-Dodecenoyl-L-carnitine. This method demonstrated high accuracy and precision in measuring various acylcarnitine species in clinical samples, facilitating better understanding of their roles in metabolic disorders .

Acylcarnitine Levels Associated with LEFI

Acylcarnitine SpeciesCase Group (n=43)Control Group (n=86)p-value
L-carnitine46.7 (43.4, 50.3)47.2 (44.9, 49.5)0.83
C63.7 (3.0, 4.5)3.1 (2.8, 3.4)0.06
C81.6 (1.3, 2.0)1.3 (1.2, 1.5)0.19

Note: Values are presented as mean (95% confidence interval) .

Effects of L-Carnitine Supplementation

ParameterMean Difference (MD)Confidence Interval (CI)
BMI-0.37 kg/m²(-0.59, -0.15)
HbA1c-0.16%(-0.32, -0.01)
LDL Cholesterol-0.11 mmol/L(-0.16, -0.05)

Note: Statistical significance was observed with high heterogeneity across studies .

Q & A

Q. How can researchers ensure methodological rigor when comparing trans-2-Dodecenoyl-L-carnitine levels across species or tissues?

  • Methodological Answer : Normalize data to tissue mass or protein content. Account for species-specific differences in carnitine palmitoyltransferase (CPT) activity via enzyme kinetics assays. Use phylogenetically informed statistical models to control for evolutionary divergence .

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